PHA-782584
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Overview
Description
PHA-782584 is a bio-active chemical.
Scientific Research Applications
Accelerated Metastasis in Cancer
Sunitinib, a VEGFR/PDGFR kinase inhibitor, has been observed to accelerate metastatic tumor growth and decrease overall survival in certain cancer models. This effect contrasts with the antitumor benefits seen in primary tumors treated with sunitinib, highlighting a complex impact on metastasis and survival (Ebos et al., 2009).
Synergistic Antitumor Responses in Renal Cell Carcinoma
Combining Sunitinib with immunotherapy, specifically an agonistic antibody against glucocorticoid‐induced TNFR related protein (GITR), elicits strong antitumor responses in metastatic renal cell carcinoma. This combination enhances the infiltration and activation of immune cells, indicating a synergistic effect beneficial for cancer treatment (Yu et al., 2016).
Pharmacokinetic Analysis
A population pharmacokinetic meta-analysis of sunitinib malate and its primary metabolite, SU12662, highlights the importance of considering individual patient characteristics like tumor type and genetic factors in determining drug exposure and effectiveness (Houk et al., 2009).
Resistance Mechanisms in Renal Cell Carcinoma
Research indicates that increased secretion of interleukin-8 (IL-8) from tumors may contribute to sunitinib resistance in renal cell carcinoma. This finding suggests IL-8 as a potential therapeutic target to overcome resistance to sunitinib in this cancer type (Huang et al., 2010).
Impact on Immunosuppressive Cells
Sunitinib has been shown to induce tumor cell apoptosis and growth arrest in renal cell carcinoma. This effect correlates with the inhibition of Stat3 activity, suggesting its role in both direct antitumor effects and positive impacts on the tumor's immunologic microenvironment (Xin et al., 2009).
Drug Distribution in Liver Cancer Treatment
Fluorescence imaging and mass spectrometry imaging studies on sunitinib have provided insights into the local delivery and distribution of the drug and its metabolites in liver cancer treatment. This research is crucial for assessing effective drug delivery in hepatic transarterial administration (Fuchs et al., 2018).
Properties
CAS No. |
1126899-61-3 |
---|---|
Molecular Formula |
C22H28N4O3 |
Molecular Weight |
396.49 |
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H28N4O3/c1-5-26(6-2)10-9-23-22(29)20-13(3)19(24-14(20)4)12-17-16-11-15(27)7-8-18(16)25-21(17)28/h7-8,11-12,24,27H,5-6,9-10H2,1-4H3,(H,23,29)(H,25,28)/b17-12- |
InChI Key |
YBNMTJYLJWAMGJ-ATVHPVEESA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)O)NC2=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PHA-782584; PHA 782584; PHA782584. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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